BenchChemオンラインストアへようこそ!

1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

Soluble epoxide hydrolase sEH inhibition Benzofuran urea

This compound occupies a specific niche within WO/2018/229194, pairing a 4-ethoxyphenyl donor with a hydroxylated tetrahydrobenzofuran acceptor. Procure it as part of a systematic SAR matrix to quantify the ethoxy group's contribution to sEH potency, selectivity, and physicochemical profile. Its 1,3-disubstituted ether-urea backbone makes it a critical test article for microsomal or hepatocyte stability assays that address a known class liability. The tertiary alcohol provides a convenient derivatization handle for alkyne/biotin tagging or affinity chromatography, enabling chemical probe development without blocking the urea pharmacophore. Maximum value is achieved when ordered alongside its closest analogs for head-to-head comparative testing.

Molecular Formula C18H22N2O4
Molecular Weight 330.384
CAS No. 2309258-83-9
Cat. No. B2638137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea
CAS2309258-83-9
Molecular FormulaC18H22N2O4
Molecular Weight330.384
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2(CCCC3=C2C=CO3)O
InChIInChI=1S/C18H22N2O4/c1-2-23-14-7-5-13(6-8-14)20-17(21)19-12-18(22)10-3-4-16-15(18)9-11-24-16/h5-9,11,22H,2-4,10,12H2,1H3,(H2,19,20,21)
InChIKeyMNPAMAUHYJDPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea (CAS 2309258-83-9): Compound Class and sEH Inhibition Context


1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea (CAS 2309258-83-9, molecular formula C18H22N2O4, molecular weight 330.38 g/mol) belongs to the benzofuran urea class of soluble epoxide hydrolase (sEH) inhibitors. The compound is structurally defined within the generic Markush formula of patent family WO/2018/229194, which describes benzofuran ureas or carbamates and heteroaromatic analogues for therapeutic use in inflammatory disease, hyperproliferative disorders, hypoxia-related pathology, and diseases characterized by excessive vascularization [1]. The compound features a 4-ethoxyphenyl group at one urea nitrogen and a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl substituent at the other, combining an ether-functionalized aromatic ring with a hydroxylated tetrahydrobenzofuran moiety linked through a central urea pharmacophore [1].

Why 1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea Cannot Be Simply Substituted by Other Benzofuran Ureas


Within the benzofuran urea sEH inhibitor class, even minor structural modifications produce substantial shifts in inhibitory potency, as demonstrated by the wide Ki range (0.05–9.90 nM) observed across structurally related compounds in the same patent family [1]. The 4-ethoxyphenyl group contributes specific electronic and steric properties that influence urea pharmacophore geometry and target engagement, while the 4-hydroxy-tetrahydrobenzofuran moiety introduces a hydrogen-bond donor/acceptor capable of interacting with polar residues in the sEH active site. Replacement of either substituent—e.g., substituting 4-ethoxyphenyl with 4-chlorobenzyl (CAS 2320465-50-5) or replacing the tetrahydrobenzofuran core with thiophene (CAS 2319639-04-6)—alters lipophilicity, hydrogen-bonding capacity, and metabolic stability in ways that cannot be predicted without empirical comparative data [2]. The following evidence guide examines what is known about differentiation within this compound series.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea vs. Closest Analogs


sEH Inhibitory Potency: Class-Level Context from Patent Family Binding Data

The target compound (CAS 2309258-83-9) belongs to the benzofuran urea sEH inhibitor class disclosed in WO/2018/229194. Within this patent family, structurally characterized analogs exhibit sEH Ki values spanning a ~200-fold range: Compound 36 (BDBM409016) demonstrates Ki = 0.080 nM, while Compound 46 (BDBM409026) shows Ki = 9.90 nM, both measured against recombinant human sEH [1][2]. The target compound's 4-ethoxyphenyl substituent places it in an intermediate lipophilicity range relative to the 4-trifluoromethoxy analogs at the high-potency end (Ki ~0.05–0.37 nM) and bulkier substitution patterns at the lower-potency end. However, the specific Ki value for 1-(4-ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea has not been publicly reported in peer-reviewed literature or patent examples, precluding direct quantitative comparison [3].

Soluble epoxide hydrolase sEH inhibition Benzofuran urea

Structural Differentiation: 4-Ethoxyphenyl vs. 4-Chlorobenzyl Substituent Comparison

The closest commercially listed structural analog is 1-(4-chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea (CAS 2320465-50-5), which shares the identical tetrahydrobenzofuran-urea core but replaces the 4-ethoxyphenyl group with a 4-chlorobenzyl group . This substitution changes both electronic character (ethoxy: electron-donating via resonance; chloro: electron-withdrawing via induction) and linker geometry (ethoxy: direct aromatic attachment; chlorobenzyl: benzylic methylene spacer). The calculated logP difference is approximately 0.5–1.0 units (ethoxy analog more hydrophilic), and the topological polar surface area differs by ~9 Ų, factors known to influence both target binding kinetics and passive membrane permeability . No head-to-head biological comparison of these two specific compounds has been published.

Lipophilicity Structure-activity relationship Benzofuran urea

Ether-Functionalized Urea sEH Inhibitors: Class-Level Pharmacokinetic Liability and the Hydroxy-Tetrahydrobenzofuran Strategy

A foundational study on 1,3-disubstituted ureas functionalized with ether groups established that while these compounds are potent sEH inhibitors, they suffer from relatively low metabolic stability leading to poor pharmacokinetic properties [1]. The target compound's 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety introduces a tertiary alcohol that may address this class-wide limitation by providing additional metabolic stabilization through steric shielding of the urea carbonyl and altering phase I oxidation susceptibility. This differentiates the target compound from earlier-generation ether-ureas (e.g., CUDA, Ki = 3.8 nM, IC50 = 11.1 nM) that lack the tetrahydrobenzofuran scaffold, but no direct comparative metabolic stability data (e.g., microsomal half-life, intrinsic clearance) have been reported for CAS 2309258-83-9 [2].

Metabolic stability Pharmacokinetics 1,3-Disubstituted urea

Procurement Guidance: Appropriate Research Applications for 1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea (2309258-83-9)


Structure-Activity Relationship (SAR) Exploration of Benzofuran Urea sEH Inhibitors

Given that this compound occupies a specific structural niche within the WO/2018/229194 patent space—combining a 4-ethoxyphenyl donor with a hydroxylated tetrahydrobenzofuran acceptor—it is most appropriately procured as part of a systematic SAR matrix. Researchers comparing a series of aryl substituents (4-methoxy, 4-ethoxy, 4-trifluoromethoxy, 4-chlorobenzyl) on the same tetrahydrobenzofuran-urea scaffold can use this compound to quantify the contribution of the ethoxy group to sEH potency, selectivity, and physicochemical properties [1]. Procurement value is maximized when the compound is ordered alongside its closest analogs for parallel head-to-head testing.

In Vitro Metabolic Stability Profiling of Hydroxy-Tetrahydrobenzofuran-Containing Ureas

The class-level evidence that 1,3-disubstituted ether-ureas suffer from poor metabolic stability makes this compound a relevant test article for microsomal or hepatocyte stability assays. Its 4-hydroxy-tetrahydrobenzofuran moiety provides a distinct structural feature relative to non-hydroxylated analogs, and comparative stability data (e.g., half-life in human/mouse liver microsomes) generated with this compound versus CUDA or other reference sEH inhibitors would directly address a known class liability [1]. This application scenario is hypothesis-driven and requires the user to generate de novo comparative data.

In Vivo Proof-of-Concept Studies Requiring sEH Inhibition with a Benzofuran Urea Scaffold

For researchers planning in vivo efficacy models (e.g., hypertension, inflammatory pain) where sEH inhibition is the hypothesized mechanism, this compound may be considered if preliminary in-house potency and PK data support its progression. However, given the absence of published in vivo data, procurement should be contingent on first establishing acceptable in vitro potency (Ki < 10 nM expected based on class performance), microsomal stability (t½ > 30 min preferred), and solubility suitable for the intended route of administration [1]. The patent's therapeutic indications—inflammatory disease, hyperproliferative disorders, hypoxia-related pathology, and diseases of excessive vascularization—provide a framework for selecting disease models [2].

Chemical Probe Development for Target Engagement Studies

If in-house testing confirms potent sEH inhibition, the compound's ethoxyphenyl and hydroxy-tetrahydrobenzofuran groups offer two distinct vectors for chemical probe development: the ethoxy group can be elaborated with alkyne or biotin tags via the para-position, while the tertiary alcohol provides a handle for affinity chromatography or fluorescent labeling without blocking the urea pharmacophore [1]. This differentiates it from analogs lacking the hydroxyl group, which offer fewer derivatization options for chemical biology applications.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.